molecular formula C16H22N6O3 B2713337 1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea CAS No. 2034575-73-8

1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea

Cat. No.: B2713337
CAS No.: 2034575-73-8
M. Wt: 346.391
InChI Key: RSPOKIAMNRDNJG-UHFFFAOYSA-N
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Description

1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a triazine ring, a dimethylamino group, and a methoxy-substituted phenylurea moiety, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea typically involves the following steps:

    Formation of the Triazine Intermediate: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and dimethylamine under controlled conditions.

    Methoxylation: The triazine intermediate is then methoxylated using methanol in the presence of a base such as sodium methoxide.

    Urea Formation: The final step involves the reaction of the methoxylated triazine with 4-methoxy-2-methylphenyl isocyanate to form the desired urea compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the triazine ring or the urea moiety, potentially yielding amines or simpler urea derivatives.

    Substitution: The triazine ring is susceptible to nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Methoxy-substituted aldehydes or acids.

    Reduction: Amines or simpler urea derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea is utilized in several scientific domains:

    Chemistry: As a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Used in biochemical assays to study enzyme interactions and protein binding due to its ability to form stable complexes.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Employed in the production of agrochemicals and dyes due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazine ring and urea moiety facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The methoxy and dimethylamino groups enhance its solubility and bioavailability, making it effective in various biological systems.

Comparison with Similar Compounds

    1,3,5-Triazine Derivatives: Compounds like cyanuric chloride and melamine share the triazine core but differ in their substituents.

    Phenylurea Derivatives: Compounds such as fenuron and diuron, which are used as herbicides, have similar urea structures but different substituents.

Uniqueness: 1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea stands out due to its specific combination of functional groups, which confer unique reactivity and application potential. Its dual methoxy substitution enhances its chemical stability and reactivity compared to other triazine or phenylurea derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

1-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-(4-methoxy-2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3/c1-10-8-11(24-4)6-7-12(10)18-15(23)17-9-13-19-14(22(2)3)21-16(20-13)25-5/h6-8H,9H2,1-5H3,(H2,17,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPOKIAMNRDNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)NCC2=NC(=NC(=N2)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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